molecular formula C16H16FN5O4S B2554721 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 941875-25-8

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2554721
CAS RN: 941875-25-8
M. Wt: 393.39
InChI Key: YDQSOSZNKIEHLZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the tetrazole ring might undergo reactions typical of heterocycles, while the sulfonamide could participate in reactions typical of amides. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the functional groups present and their arrangement within the molecule .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition and Anti-Inflammatory Potential

One significant area of research involving similar compounds focuses on their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. For instance, derivatives like 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide have been shown to selectively inhibit COX-2, leading to their exploration as potential treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002). This research indicates the broader class of benzenesulfonamide derivatives could offer valuable insights into the development of new anti-inflammatory agents.

Anticancer Activity

Another critical research avenue is the exploration of benzenesulfonamide derivatives for anticancer activities. Studies have indicated that certain sulfonamide molecules can induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as human endometrial cancer cells, by modulating the expression of key proteins involved in cell cycle regulation and apoptosis (Hong-liang Li et al., 2002). These findings underscore the potential of sulfonamide derivatives in cancer research, providing a foundation for developing novel chemotherapeutic agents.

Molecular and Computational Studies

Research also extends into the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules. For example, detailed structural analysis through X-ray crystallography and spectroscopic methods combined with computational approaches such as density functional theory (DFT) calculations can reveal insights into the physical, chemical, and biological properties of these compounds (P. Murthy et al., 2018). Such studies are crucial for understanding the interactions of sulfonamide derivatives with biological targets and can inform the design of molecules with optimized therapeutic profiles.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and potential applications in pharmaceutical or other industries .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O4S/c1-25-13-7-8-14(26-2)15(9-13)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQSOSZNKIEHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

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